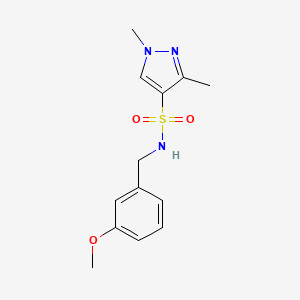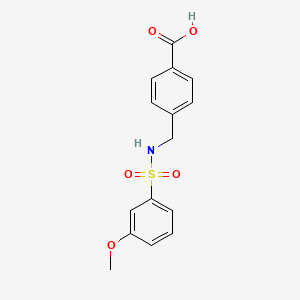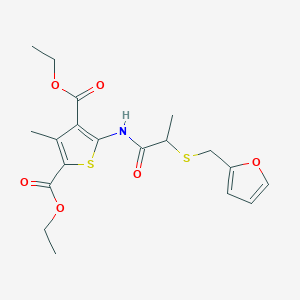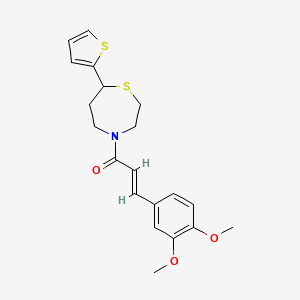![molecular formula C22H28N6O2 B2547509 3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878430-44-5](/img/structure/B2547509.png)
3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and pharmacological potential.
Synthesis Analysis
The synthesis of related piperazine and purine derivatives is well-documented in the literature. For instance, novel derivatives of piperazine have been synthesized from 2-acetylfuran through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . Another approach involves the use of alpha-amino acids and N-acyliminium ion chemistry to create 2,6-bridged piperazine-3-ones . Additionally, a facile synthetic route for 1-phenyl-piperazine-2,6-diones using methyl N-substituted iminomonoacetate as a starting material has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure and study the hydrogen-bonding networks of similar molecules . These techniques would be essential for the structural analysis of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of piperazine and purine derivatives is influenced by their functional groups. For example, the presence of a piperazinyl group can facilitate interactions with biological targets such as serotonin receptors . The purine moiety, when linked to piperazine, has been designed to inhibit Mycobacterium tuberculosis by targeting MurB . These insights into the reactivity of similar compounds could inform the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in various studies. For instance, the pharmacokinetic parameters of a new antiplatelet drug with a similar structure were determined in rabbit blood plasma . The lipophilicity and metabolic stability of certain derivatives have been assessed using techniques like micellar electrokinetic chromatography and human liver microsomes . These properties are crucial for understanding the behavior of the compound in biological systems.
Relevant Case Studies
Several of the papers discuss the pharmacological evaluation of compounds structurally related to the target molecule. For example, certain piperazine derivatives have shown antidepressant and antianxiety activities in animal models . Another study reported significant affinity to serotonin receptors, suggesting potential for antipsychotic applications . These case studies provide a context for the possible pharmacological applications of the compound .
科学的研究の応用
Cardiovascular Activity
Research has identified certain derivatives of the purine-2,6-dione class, closely related to the chemical structure , which demonstrate significant cardiovascular activities. For instance, studies have synthesized and tested compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities, alongside their adrenoreceptor affinities. Some derivatives showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, indicating potential applications in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another area of application for derivatives of purine-2,6-dione is in the development of antihistaminic agents. Compounds synthesized from the core structure have displayed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic drugs. This suggests a therapeutic application in the treatment of allergies and asthma (Pascal et al., 1985).
Antimycobacterial Activity
Purine linked piperazine derivatives have been synthesized targeting Mycobacterium tuberculosis. These compounds disrupt peptidoglycan biosynthesis, showing promising antimycobacterial activity. This suggests their potential in developing new treatments for tuberculosis, offering a new avenue for therapeutic intervention against this infectious disease (Konduri et al., 2020).
Antiviral Activity
Marine-derived compounds, including diketopiperazine derivatives, have demonstrated modest to potent antivirus activity against the influenza A (H1N1) virus. This highlights the potential of purine-2,6-dione derivatives in the development of antiviral drugs, providing a basis for further research into their application in antiviral therapy (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and photo-induced electron transfer (PET) processes. These findings suggest potential applications in the development of optical materials, sensors, and in studying electron transfer mechanisms, highlighting a non-therapeutic application of purine-2,6-dione derivatives (Gan et al., 2003).
特性
IUPAC Name |
3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-8-6-5-7-16(17)3/h5-8H,1,9-14H2,2-4H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDQQRXTCPYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)


![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

